Boc-His(Dnp)-OH-IPA
Overview
Description
Boc-His(Dnp)-OH-IPA, also known as N-α-t-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a compound used primarily in peptide synthesisThe compound is characterized by its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it a valuable reagent in various chemical processes .
Biochemical Analysis
Biochemical Properties
Boc-His(Dnp)-OH.IPA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The compound is used to protect the histidine residue, preventing unwanted reactions and ensuring that the amino acids react in a controlled manner. The Dnp group is stable to HF and TFMSA, making it suitable for use in harsh chemical environments .
Cellular Effects
The effects of Boc-His(Dnp)-OH.IPA on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the histidine residue, it ensures the proper assembly of peptides, which can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s stability and reactivity make it a valuable tool in the study of cellular processes and the development of peptide-based therapeutics .
Molecular Mechanism
At the molecular level, Boc-His(Dnp)-OH.IPA exerts its effects through the protection of the histidine residue during peptide synthesis. The Dnp group binds to the histidine residue, preventing unwanted reactions and ensuring that the peptide chain is assembled correctly. This protection is crucial for the synthesis of complex peptides and proteins, as it allows for the selective reaction of amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-His(Dnp)-OH.IPA can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that Boc-His(Dnp)-OH.IPA maintains its protective properties over extended periods, making it a reliable reagent for peptide synthesis .
Dosage Effects in Animal Models
The effects of Boc-His(Dnp)-OH.IPA in animal models vary with different dosages. At low doses, the compound effectively protects the histidine residue without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism. It is essential to carefully control the dosage to avoid any negative outcomes .
Metabolic Pathways
Boc-His(Dnp)-OH.IPA is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the assembly of peptide chains. The compound’s stability and reactivity ensure that it can be used in various metabolic processes without causing unwanted side reactions. Its role in peptide synthesis makes it a valuable tool for studying metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Boc-His(Dnp)-OH.IPA is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites and exerts its protective effects on the histidine residue. The compound’s stability and solubility in various solvents facilitate its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of Boc-His(Dnp)-OH.IPA is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its protective effects on the histidine residue. The compound’s stability and reactivity make it suitable for use in various subcellular environments .
Preparation Methods
The synthesis of Boc-His(Dnp)-OH-IPA involves the protection of the histidine amino group with a tert-butyloxycarbonyl (Boc) group and the imidazole ring with a dinitrophenyl (Dnp) group. The typical synthetic route includes the following steps:
Protection of the α-amino group: The histidine amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the imidazole ring: The imidazole ring is protected by reacting with dinitrofluorobenzene.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Boc-His(Dnp)-OH.
Isopropanol addition: The final step involves dissolving the purified product in isopropanol to obtain this compound
Chemical Reactions Analysis
Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:
Deprotection reactions: The Boc group can be removed using mild acidolysis, typically with trifluoroacetic acid.
Substitution reactions: The compound can participate in substitution reactions where the protected histidine residue is incorporated into peptide chains.
Cleavage reactions: The compound is stable to hydrogen fluoride and trifluoromethanesulfonic acid, which are commonly used for cleavage in peptide synthesis.
Scientific Research Applications
Boc-His(Dnp)-OH-IPA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide synthesis:
Chemoselective protection: The compound is employed for the chemoselective protection of amino acids, preventing unwanted reactions during peptide synthesis.
Native chemical ligation: This compound is involved in native chemical ligation, a method for chemically synthesizing proteins by ligating two peptides.
Synthesis of challenging sequences: The compound is used in the Boc/Bzl strategy to synthesize difficult peptide sequences.
Mechanism of Action
The mechanism of action of Boc-His(Dnp)-OH-IPA involves the protection of histidine residues during peptide synthesis. The Boc group protects the α-amino group, preventing unwanted reactions, while the Dnp group protects the imidazole ring. These protective groups are stable under the conditions used for peptide synthesis and can be selectively removed when needed .
Comparison with Similar Compounds
Boc-His(Dnp)-OH-IPA can be compared with other similar compounds used in peptide synthesis:
Boc-His(Boc)-OH: This compound has a Boc group protecting both the α-amino group and the imidazole ring.
Boc-His(Trt)-OH: This compound uses a trityl group to protect the imidazole ring.
Boc-His-OH: This compound has only the Boc group protecting the α-amino group, making it suitable for simpler peptide synthesis.
This compound stands out due to its dual protection strategy, providing stability and selectivity in peptide synthesis processes.
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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